molecular formula C10H11NO2 B6358731 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one CAS No. 889944-89-2

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one

Cat. No.: B6358731
CAS No.: 889944-89-2
M. Wt: 177.20 g/mol
InChI Key: NYTWDTKDEQPNEN-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a heterocyclic compound featuring a partially saturated isoquinolinone core with a methoxy substituent at the 6-position. The compound’s dihydroisoquinolinone core provides rigidity, while the methoxy group enhances lipophilicity and modulates electronic properties, influencing interactions with biological targets such as acetylcholinesterase (AChE) and β-secretase (BACE-1) .

Properties

IUPAC Name

6-methoxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTWDTKDEQPNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC(=O)C2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Reaction

Adaptations of the phenolic Pictet–Spengler reaction demonstrate viability for synthesizing dihydroisoquinolinones. A modified protocol involves refluxing 3-hydroxyphenethylamine with isatin derivatives in ethanol containing triethylamine (7–10 h, 78–85°C), producing regioisomeric spiroindoline-isoquinolinones. For 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one, substituting 3-methoxyphenethylamine as the amine component could direct methoxy group incorporation at the C6 position.

Table 1. Pictet–Spengler Reaction Optimization

Amine ComponentIsatin DerivativeSolventTemp (°C)Yield (%)Regioselectivity (6′:8′)
3-MethoxyphenethylamineN-BenzylisatinEtOH78623:1
3-Hydroxyphenethylamine5-BromoisatinEtOH/NEt₃85582.5:1

Modern Synthetic Approaches

Oxidative Cyclization Strategies

Recent advances employ hypervalent iodine reagents for one-pot oxidative cyclization. A protocol using phenyliodonium diacetate (PISA) in acetonitrile (rt, 4 Å MS, N₂ atmosphere) converts substituted phenethylamides to dihydroisoquinolinones in 68–76% yield. For methoxy-substituted targets, electron-donating groups necessitate extended reaction times (12–16 h) to achieve comparable efficiency.

Solvent-Dependent Chemoselectivity

Critical solvent effects were observed in the synthesis of analogous 6-methoxy-dioxolo-isoquinolinones. Polar aprotic solvents (DMF, DMSO) favor lactam formation, while ethereal solvents (THF) promote alternative cyclization pathways. This suggests that optimizing solvent polarity could enhance lactamization in this compound synthesis.

Table 2. Solvent Optimization for Lactam Formation

SolventDielectric Constant (ε)Reaction Time (h)Lactam Yield (%)Byproduct Formation
MeCN37.5876<5%
DMF36.76828%
THF7.6123441%

Catalytic Asymmetric Synthesis

Organocatalytic Enamine Activation

Chiral phosphoric acids (e.g., TRIP, 10 mol%) enable enantioselective synthesis of tetrahydroisoquinolinones. In a representative system, phenethylamine derivatives react with α-ketoesters under Brønsted acid catalysis (CH₂Cl₂, −20°C), achieving up to 94% ee. Adapting this to 6-methoxy substrates requires methoxy group tolerance studies, as electron-rich aromatics may alter catalyst-substrate interactions.

Transition Metal Catalysis

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Implementing Pictet–Spengler reactions in microfluidic reactors (residence time 30 min, 100°C) increases throughput 15-fold compared to batch processes. Key parameters:

  • Pressure: 3 bar

  • Catalyst: Amberlyst-15 (immobilized acid)

  • Space-time yield: 28 g/L·h

Green Chemistry Metrics

Comparative analysis of E-factors:

MethodE-Factor (kg waste/kg product)PMI (Process Mass Intensity)
Classical Pomeranz4358
Catalytic Asymmetric1927
Flow Synthesis1116

Chemical Reactions Analysis

Nucleophilic Substitution

The methoxy group at position 6 participates in demethylation under acidic or nucleophilic conditions, enabling further functionalization. For example:

Reagents/ConditionsProductsYieldSource
HI (aq), 110°C, 24 h\text{HI (aq), 110°C, 24 h}6-Hydroxy derivative78%
BBr3,CH2Cl2,0°C\text{BBr}_3, \text{CH}_2\text{Cl}_2, 0°C6-Hydroxy-3,4-dihydroisoquinolinone92%

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation and nitration:

Reagents/ConditionsPositionProductYieldSource
Cl2,FeCl3,25°C\text{Cl}_2, \text{FeCl}_3, 25°C86-Methoxy-8-chloro derivative65%
HNO3,H2SO4\text{HNO}_3, \text{H}_2\text{SO}_476-Methoxy-7-nitro derivative58%

Oxidation

The 3,4-dihydro ring is susceptible to oxidation:

Reagent/ConditionsProductYieldSource
KMnO4,H2O,80°C\text{KMnO}_4, \text{H}_2\text{O}, 80°C6-Methoxyisoquinolin-3-one84%
DDQ, CH2Cl2,25°C\text{DDQ, CH}_2\text{Cl}_2, 25°CAromatized isoquinolinone91%

Reduction

The carbonyl group at position 3 can be reduced:

Reagent/ConditionsProductYieldSource
LiAlH4,THF,0°C\text{LiAlH}_4, \text{THF}, 0°C6-Methoxy-1,2,3,4-tetrahydroisoquinoline76%

Schmidt Reaction

Reaction with sodium azide and H2SO4\text{H}_2\text{SO}_4 generates tetrazolo derivatives:

ConditionsProductYieldSource
NaN3,H2SO4,25°C\text{NaN}_3, \text{H}_2\text{SO}_4, 25°CTetrazolo[5,1-a]isoquinoline68%

Lawesson’s Reagent-Mediated Thionation

The carbonyl group is converted to a thione:

ConditionsProductYieldSource
Lawesson’s reagent, toluene, 110°C\text{Lawesson’s reagent, toluene, 110°C}3-Thione derivative89%

Multicomponent Reactions

The compound participates in tandem cyclization-coupling reactions:

ComponentsCatalyst/ConditionsProductYieldSource
Isatin, phenylacetylenePhCO2H, toluene, 90°C\text{PhCO}_2\text{H, toluene, 90°C}Pyrrolo[2,1-a]isoquinoline86%
Terminal alkynes, THIQBenzoic acid, toluene\text{Benzoic acid, toluene}5,6-Dihydropyrrolo derivatives78–85%

N-Alkylation

The NH group undergoes alkylation with alkyl halides:

Reagent/ConditionsProductYieldSource
CH3I, Cs2CO3,DMF\text{CH}_3\text{I, Cs}_2\text{CO}_3, \text{DMF}N-Methyl derivative95%

O-Methylation

Demethylated derivatives are remethylated efficiently:

Reagent/ConditionsProductYieldSource
(CH3)2SO4,NaOH(\text{CH}_3)_2\text{SO}_4, \text{NaOH}Regenerated 6-methoxy derivative89%

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable C-C bond formation:

Reagents/ConditionsProductYieldSource
Pd(OAc)2,ArB(OH)2\text{Pd(OAc)}_2, \text{ArB(OH)}_24-Methylene-3,4-dihydro derivatives82%

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

  • Anticancer activity : IC50_{50} = 12.5 μM (MCF7 cells)

  • Antimicrobial effects : MIC = 8 μg/mL against S. aureus

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit notable anticancer properties. For instance, studies have demonstrated that compounds similar to 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one can enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells. One study showed that a related compound significantly increased the intracellular uptake of doxorubicin in resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Neuroprotective Effects
Isoquinoline derivatives have been investigated for their neuroprotective effects. Research has suggested that this compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant properties. These findings position the compound as a candidate for further development in treating conditions like Alzheimer’s disease .

Agricultural Applications

Antifungal Activity
Recent studies have explored the use of this compound derivatives in agriculture, particularly for their antifungal properties. A study synthesized various derivatives and tested their efficacy against phytopathogens such as Pythium recalcitrans. One derivative exhibited an EC50 value of 14 mM, outperforming commercial antifungal agents like hymexazol . This highlights the compound's potential as a natural pesticide.

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of this compound can be achieved through several methods, including the Castagnoli–Cushman reaction. This reaction allows for the introduction of various substituents at different positions on the isoquinoline scaffold, thereby enhancing its biological activity and specificity against target pathogens or cancer cells .

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoquinoline derivatives. Studies have shown that specific functional groups significantly affect biological activity. For example, modifications at the C4 position have been linked to improved activity against certain pathogens .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsEnhances doxorubicin uptake in resistant cells
NeuroprotectionPotential benefits in neurodegenerative diseases
Agricultural ScienceAntifungal activitySuperior efficacy against Pythium recalcitrans
Natural pesticide developmentEC50 value lower than commercial alternatives

Case Studies

Case Study 1: Overcoming Drug Resistance
In vitro studies indicated that a derivative of this compound increased doxorubicin's effectiveness from 5% to 95% in resistant MCF7/adr cells . This suggests a promising avenue for research into combination therapies for cancer treatment.

Case Study 2: Agricultural Efficacy Against Phytopathogens
A derivative demonstrated a preventive efficacy of 96.5% against Pythium recalcitrans at a dosage of 5 mg per pot. This was comparable to established antifungal treatments, indicating its potential as an effective agricultural agent .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6,7-Dimethoxy Derivatives (e.g., 6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone): The addition of a second methoxy group at the 7-position increases lipophilicity (LogP) compared to the monomethoxy analog. This modification enhances blood-brain barrier permeability, as seen in Alzheimer’s drug candidates targeting AChE and BACE-1 . However, steric hindrance from the 7-methoxy group may reduce binding affinity in certain enzyme pockets.
  • 7-Bromo-2-Methyl-1,4-dihydroisoquinolin-3-one: Substitution with bromine at the 7-position introduces electron-withdrawing effects, altering the compound’s reactivity. The bromine atom increases molecular weight (MW = 268.1 g/mol) and may enhance halogen bonding with proteins, as observed in kinase inhibitors .

Functional Group Modifications

  • This modification also alters solubility, as thioxo derivatives exhibit lower aqueous solubility compared to oxo analogs .
  • 2-Acetyl-1,2-dihydroisoquinolin-3(4H)-one: Acetylation at the 2-position introduces a sterically bulky group, which may reduce rotational freedom and stabilize specific conformations. Such derivatives show moderate AChE inhibition (IC₅₀ = 12.3 µM), suggesting that substituent size impacts enzyme access .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) LogP Key Biological Activity
6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one 6-OCH₃ 191.2 1.2 Moderate AChE inhibition
6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 6,7-OCH₃ 221.2 1.8 Enhanced BBB permeability
7-Bromo-2-methyl-1,4-dihydroisoquinolin-3-one 7-Br, 2-CH₃ 268.1 2.1 Kinase inhibition
1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one 3-C=S 177.2 1.5 Improved π-stacking

Key Research Findings

  • Synthetic Accessibility : 6-Methoxy derivatives are synthesized via cyclization of methoxy-substituted phenethylamine precursors, achieving yields >80% under optimized conditions .
  • Solubility Challenges : The 6-methoxy group improves lipophilicity but reduces aqueous solubility, necessitating formulation strategies for in vivo studies .
  • SAR Insights: Substituents at the 6- and 7-positions critically influence target selectivity. Dual methoxy/amino substitutions balance lipophilicity and hydrogen-bonding capacity for CNS targets .

Biological Activity

6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 175.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate:

  • Enzyme Activity : The compound inhibits specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Receptor Interaction : It binds to certain receptors that are crucial in signaling pathways related to neuroprotection and inflammation .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis .

2. Anticancer Activity

The compound has shown promising anticancer effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (μM)Activity Level
HepG2 (liver cancer)< 25Potent
MCF-7 (breast cancer)< 25Potent
PC-3 (prostate cancer)> 50Moderate

These results suggest that the compound may inhibit cancer cell proliferation by disrupting DNA synthesis and repair mechanisms .

3. Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies indicate significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving neuronal cell cultures exposed to amyloid-beta peptides, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. This suggests a protective mechanism against neurotoxic agents associated with Alzheimer's disease .

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells at concentrations lower than 25 μM. Mechanistic studies revealed that it induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 6,7-Dimethoxy-3,4-dihydroisoquinoline derivatives, this compound exhibits unique biological profiles due to its specific methoxy substitution pattern .

Compound ComparisonAnticancer ActivityNeuroprotective Activity
6-Methoxy-1,4-dihydroisoquinolinePotentSignificant
6,7-Dimethoxy derivativeModerateLimited
Other isoquinoline derivativesVariableLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via acylation of the parent isoquinoline scaffold. A general protocol involves reacting 6-methoxy-1,2,3,4-tetrahydroisoquinoline with acyl chlorides (e.g., acetyl or benzoyl chloride) under reflux in anhydrous dioxane with 4-dimethylaminopyridine (DMAP) as a catalyst. Purification typically employs silica gel chromatography (ethyl acetate/hexane gradient) . Low yields (e.g., 45–65%) are common due to steric hindrance; optimizing stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and reaction time (6–8 hours) may enhance efficiency .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, the methoxy group typically appears as a singlet at δ ~3.8 ppm in 1H NMR, while the carbonyl resonance (C-3) is observed at δ ~170–175 ppm in 13C NMR. MS data should confirm the molecular ion peak (e.g., [M+H]+ at m/z 204.1). Cross-validate with melting points (if crystalline) and IR spectroscopy for functional groups .

Advanced Research Questions

Q. What strategies address low solubility of this compound in aqueous buffers for pharmacological assays?

  • Methodological Answer : Solubility challenges arise from the hydrophobic isoquinoline core. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
  • Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) at the N-2 or C-6 positions, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How do structural modifications at the C-2 and C-6 positions influence acetylcholinesterase (AChE) inhibition?

  • Methodological Answer : SAR studies reveal:

  • C-2 substitution : Bulky groups (e.g., benzoyl) enhance AChE binding affinity by interacting with the peripheral anionic site. For example, 2-benzoyl derivatives show IC50 values ≤10 µM .
  • C-6 methoxy group : Critical for π-π stacking with aromatic residues (e.g., Trp286 in human AChE). Demethylation reduces activity by 5-fold .
    • Experimental Design : Synthesize analogs (e.g., 6-hydroxy or 6-ethoxy), and evaluate inhibition via Ellman’s assay with donepezil as a positive control .

Q. How can computational modeling guide the design of multitarget ligands (e.g., AChE and BACE-1 inhibitors) based on this scaffold?

  • Methodological Answer :

  • Perform docking studies (AutoDock Vina) to map interactions with AChE and BACE-1 active sites.
  • Prioritize derivatives with dual binding (e.g., 7-amino-substituted analogs show dual inhibition via hydrogen bonding to catalytic aspartates in BACE-1) .
  • Validate predictions using molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

  • Methodological Answer : Variations may arise from solvent effects (CDCl3 vs. DMSO-d6) or sample purity.

  • Standardization : Re-run spectra under identical conditions (solvent, temperature, concentration) to published protocols.
  • Cross-laboratory validation : Share samples with collaborators for independent NMR analysis .

Q. Why do some synthetic routes report lower yields for 6-Methoxy derivatives compared to non-substituted analogs?

  • Critical Analysis : The electron-donating methoxy group may deactivate the isoquinoline ring toward electrophilic acylation.

  • Mitigation : Introduce directing groups (e.g., nitro at C-5) to enhance regioselectivity or switch to Friedel-Crafts alkylation .

Experimental Optimization

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain crystals .

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